molecular formula C12H16ClNO2 B7885141 Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B7885141
M. Wt: 241.71 g/mol
InChI Key: CDFDITDRYGFMSG-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . The resulting dihydroisoquinoline is then reduced to tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding isoquinoline derivatives.

    Reduction: Reduction reactions can convert it back to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to the presence of both a methyl group and a carboxylate ester at specific positions on the tetrahydroisoquinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15-2;/h3-6,11H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFDITDRYGFMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2CC1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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